molecular formula C12H17NO B12307582 (5-Benzyloxolan-2-yl)methanamine

(5-Benzyloxolan-2-yl)methanamine

Cat. No.: B12307582
M. Wt: 191.27 g/mol
InChI Key: WJGRLWUHRJWBBV-UHFFFAOYSA-N
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Description

rac-[(2R,5S)-5-benzyloxolan-2-yl]methanamine, cis is a chiral amine compound with the molecular formula C12H17NO It is characterized by the presence of a benzyloxolan ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,5S)-5-benzyloxolan-2-yl]methanamine, cis typically involves the following steps:

    Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

    Introduction of the Benzyl Group: The next step involves the introduction of the benzyl group to the oxolane ring. This can be done through a benzylation reaction using benzyl chloride and a base such as sodium hydride.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction using an amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of rac-[(2R,5S)-5-benzyloxolan-2-yl]methanamine, cis follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,5S)-5-benzyloxolan-2-yl]methanamine, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-[(2R,5S)-5-benzyloxolan-2-yl]methanamine, cis has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(2R,5S)-5-benzyloxolan-2-yl]methanamine, cis involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine
  • rac-[(2R,5S)-5-benzyltetrahydrofuran-2-yl]methanamine

Uniqueness

rac-[(2R,5S)-5-benzyloxolan-2-yl]methanamine, cis is unique due to its specific structural features, including the benzyloxolan ring and the methanamine group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(5-benzyloxolan-2-yl)methanamine

InChI

InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2

InChI Key

WJGRLWUHRJWBBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CC2=CC=CC=C2)CN

Origin of Product

United States

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